5-bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine
Overview
Description
“5-bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine” is a chemical compound. It has a pyridine ring, which is a basic aromatic heterocyclic organic compound similar to benzene and pyrrole but with one CH replaced by nitrogen .
Molecular Structure Analysis
The molecule consists of a pyridine ring which is a six-membered ring with three carbon atoms, one nitrogen atom, and two carbon atoms substituted with a bromine atom and an amine group . The exact 3D conformation would depend on the specific spatial arrangement of these groups in the molecule.Chemical Reactions Analysis
Pyridine derivatives are known to undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of a reactive nitrogen atom in the ring . The bromine atom is also a good leaving group, which could make it susceptible to substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a pyridine ring might confer basicity to the compound. The bromine atom might make the compound relatively heavy and possibly reactive .Scientific Research Applications
Application 1: Suzuki Cross Coupling Reaction
- Summary of the Application: This study reports the synthesis of various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene with moderate-to-good yields via a palladium-catalyzed Suzuki cross-coupling reaction .
- Methods of Application: This coupling method involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids in order to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions .
- Results or Outcomes: The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition and anti-thrombolytic activities, and almost all products showed potentially good properties .
Application 2: Antimicrobial and Antiproliferative Agents
- Summary of the Application: The study focuses on the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
- Results or Outcomes: The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Application 3: α-Glucosidase Inhibitors
- Summary of the Application: This study reports the synthesis of various new derivatives based on 5-bromo-2-aryl benzimidazoles as potential inhibitors of α-glucosidase enzyme .
- Methods of Application: The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out. All the synthetic compounds were characterized by different spectroscopic techniques EIMS, HRMS, 1H-NMR, and 13C-NMR .
- Results or Outcomes: All compounds were evaluated for their in vitro α-glucosidase inhibitory activities. Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50=12.4–103.2 μM .
Application 4: Antitumor Activity
- Summary of the Application: The study focuses on the antitumor activity of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
- Results or Outcomes: The synthesized compounds were evaluated for their in vitro anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Application 5: α-Glucosidase Inhibitors
- Summary of the Application: This study reports the synthesis of various new derivatives based on 5-bromo-2-aryl benzimidazoles as potential inhibitors of α-glucosidase enzyme .
- Methods of Application: The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out. All the synthetic compounds were characterized by different spectroscopic techniques EIMS, HRMS, 1H-NMR, and 13C-NMR .
- Results or Outcomes: All compounds were evaluated for their in vitro α-glucosidase inhibitory activities. Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50=12.4–103.2 μM .
Application 6: Antitumor Activity
- Summary of the Application: The study focuses on the antitumor activity of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
- Results or Outcomes: The synthesized compounds were evaluated for their in vitro anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-10-8-13(15-9-12(10)14)16(2)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOBHZXLFSSTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N(C)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239910 | |
Record name | 5-Bromo-N-cyclohexyl-N,4-dimethyl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine | |
CAS RN |
1220029-11-7 | |
Record name | 5-Bromo-N-cyclohexyl-N,4-dimethyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N-cyclohexyl-N,4-dimethyl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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